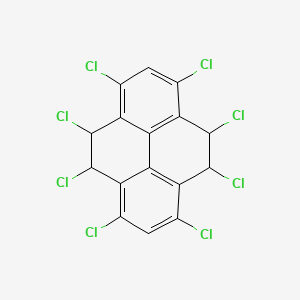![molecular formula C16H18N4O B11714126 {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is a complex organic compound that features a unique structure combining an isoquinoline moiety with a cyclohexylidene group linked to an amino urea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through various methods, such as the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Cyclohexylidene Formation: The cyclohexylidene group can be introduced via a cyclization reaction involving cyclohexanone and appropriate reagents.
Coupling with Amino Urea: The final step involves coupling the isoquinoline derivative with the cyclohexylidene group and amino urea under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclohexylidene group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino urea group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to active sites, while the cyclohexylidene and amino urea groups facilitate the compound’s stability and specificity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and noscapine, which also contain the isoquinoline moiety.
Cyclohexylidene Derivatives: Compounds with similar cyclohexylidene structures, such as cyclohexylamine derivatives.
Amino Urea Derivatives: Compounds like thiourea and semicarbazide, which share the amino urea functional group.
Uniqueness
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is unique due to its combination of the isoquinoline, cyclohexylidene, and amino urea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Eigenschaften
Molekularformel |
C16H18N4O |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
[(Z)-(2-isoquinolin-1-ylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C16H18N4O/c17-16(21)20-19-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-18-15/h1-2,5-6,9-10,13H,3-4,7-8H2,(H3,17,20,21)/b19-14- |
InChI-Schlüssel |
RJVXCAXXHJEMMM-RGEXLXHISA-N |
Isomerische SMILES |
C1CC/C(=N/NC(=O)N)/C(C1)C2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


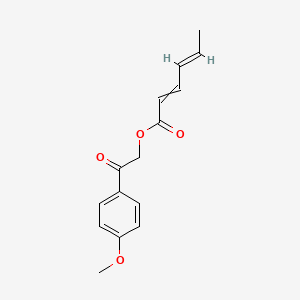
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

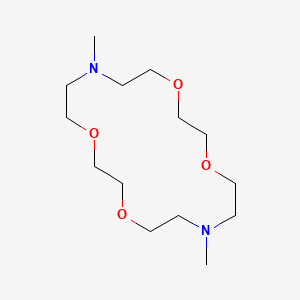
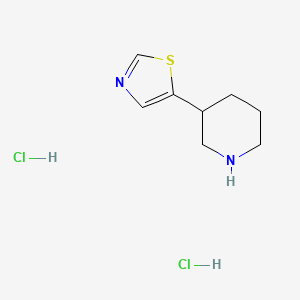

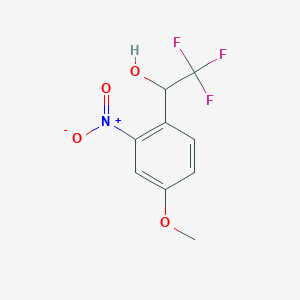

![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
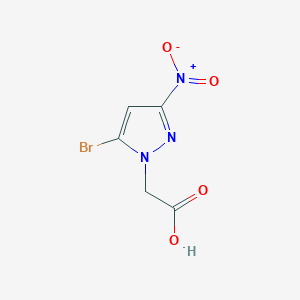

![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
